molecular formula C18H16ClN3O3 B14989584 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B14989584
M. Wt: 357.8 g/mol
InChI Key: LXTDGTKBLFWQAY-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-11-7-12(2)9-15(8-11)24-10-16(23)20-18-17(21-25-22-18)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

LXTDGTKBLFWQAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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